molecular formula C21H13Cl2FN2O2S B2526716 4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole CAS No. 318951-71-2

4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole

Cat. No.: B2526716
CAS No.: 318951-71-2
M. Wt: 447.31
InChI Key: GHAXPHROANYBAK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole is a specialized pyrazole derivative supplied for early-stage research and discovery. This compound, with CAS Number 318951-71-2, has a molecular formula of C21H13Cl2FN2O2S and a molecular weight of 447.31 g/mol . It is provided with a purity of 90% and requires storage at 2-8°C to maintain stability . As a benzenesulfonyl-functionalized pyrazole, it features a 2,5-dichlorophenyl group at the 1-position and a 4-fluorophenyl group at the 5-position of the pyrazole core. This specific substitution pattern suggests its potential utility as a key intermediate in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. Its structural features are characteristic of compounds studied in the context of modulating various biological targets. Researchers are encouraged to leverage this compound in the development of new chemical entities for investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2FN2O2S/c22-15-8-11-18(23)19(12-15)26-21(14-6-9-16(24)10-7-14)20(13-25-26)29(27,28)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAXPHROANYBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl, dichlorophenyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial synthesis often emphasizes optimizing reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the context of its application, such as inhibiting enzyme activity in a biological system or facilitating a chemical reaction in an industrial process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

  • Halogenated Aryl Groups: The 2,5-dichlorophenyl and 4-fluorophenyl substituents in the target compound contrast with analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(...)-thiazole (5) (). These analogs feature thiazole and triazole moieties but share fluorophenyl and chlorophenyl groups. The halogen type (Cl vs. F) influences steric and electronic properties, affecting molecular packing and reactivity . In 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) (), the ethanone group at position 1 contrasts with the benzenesulfonyl group in the target compound, highlighting how electron-withdrawing groups alter conjugation and stability.
  • Sulfonyl/Sulfonamide Groups :

    • The benzenesulfonyl group in the target compound differs from 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives (). Sulfonamides exhibit hydrogen-bonding capabilities, whereas sulfonyl groups enhance lipophilicity and metabolic stability .

Heterocyclic Core Modifications

  • Pyrazole vs. Pyrazoline :

    • The target compound’s pyrazole core is distinct from dihydro-pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) in ). Saturation in pyrazolines increases conformational flexibility but reduces aromaticity, impacting binding affinity in biological systems .
  • Thiazole and Triazole Additions :

    • Compounds 4 and 5 () incorporate thiazole and triazole rings, introducing additional hydrogen-bonding sites and planar rigidity compared to the simpler pyrazole scaffold.

Crystallographic and Conformational Analysis

  • Crystal Packing: The target compound’s analogs 4 and 5 crystallize in triclinic P 1  symmetry with two independent molecules per asymmetric unit. Despite halogen differences (Cl in 4, Br in 5), their isostructural nature suggests minor adjustments in packing accommodate substituent size . Dihedral angles between pyrazole and fluorophenyl rings in related compounds (e.g., 4.64°–10.53° in ) indicate substituent-induced torsional strain.

Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Core Structure Substituents (Positions 1, 4, 5) Key Functional Groups
Target Compound Pyrazole 2,5-Cl₂Ph, C₆H₅SO₂, 4-FPh Benzenesulfonyl, Halogens
4 () Thiazole 4-ClPh, 4-FPh, Triazole Triazole, Thiazole
3 () Dihydropyrazole 4-ClPh, 4-FPh, Ethanone Ketone
Benzenesulfonamide-pyrazoline () Pyrazoline 4-OHPh, Aryl, Benzenesulfonamide Sulfonamide, Hydroxyl

Table 2: Crystallographic Parameters

Compound Space Group Molecules/Asymmetric Unit Dihedral Angle (°) Halogen Influence
4 P 1 2 N/A Cl (minor packing)
5 P 1 2 N/A Br (minor packing)
1 () Monoclinic 1 4.64 F (planar)

Biological Activity

The compound 4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole is a pyrazole derivative notable for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C18H14Cl2F1N1O2S1
  • Molecular Weight : 373.33 g/mol

The compound features a pyrazole core substituted with a benzenesulfonyl group and dichloro- and fluorophenyl moieties, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds like 4f (a benzenesulfonic acid derivative) have shown moderate inhibitory activity against human neutrophil elastase (hNE), with an IC50 value of 35.2 μM. This suggests potential applications in treating conditions like Acute Respiratory Distress Syndrome (ARDS) .
  • Antimicrobial Activity : Pyrazole derivatives have been studied for their antimicrobial properties. While specific data on the target compound is limited, similar compounds have demonstrated efficacy against various pathogens.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may extend to the target compound.

Study 1: Inhibition of Human Neutrophil Elastase

A study focused on the synthesis and evaluation of benzenesulfonic acid derivatives reported that compound 4f exhibited significant binding interactions with hNE. The study utilized molecular docking to reveal key interactions with amino acid residues critical for enzyme function .

Study 2: Antiviral Activity

Research into similar pyrazole compounds indicated promising antiviral activity against H5N1 and SARS-CoV-2 viruses. Although direct studies on the target compound are lacking, the structural similarities suggest potential effectiveness .

Data Summary Table

Property Value
Molecular FormulaC18H14Cl2F1N1O2S1
Molecular Weight373.33 g/mol
IC50 against hNE35.2 μM
Antiviral ActivityPotential (based on structure)
Anti-inflammatory PotentialYes (sulfonamide properties)

Q & A

Q. What synthetic routes are recommended for preparing 4-(Benzenesulfonyl)-1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)pyrazole, and how can reaction conditions be optimized?

A modular approach involving pyrazole ring formation via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones is typically employed. Substituted phenyl groups are introduced through Suzuki coupling or nucleophilic aromatic substitution. Optimization can be achieved using Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in ethanol with glacial acetic acid as a catalyst (as in ) is a common starting point. Statistical methods like factorial design ( ) minimize experimental runs while identifying critical parameters (e.g., reaction time, stoichiometry) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR resolve substituent positions on the pyrazole ring and aromatic groups (e.g., distinguishing 2,5-dichlorophenyl vs. para-substituted fluorophenyl) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C23_{23}H14_{14}Cl2_2FNO2_2S) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography: Resolves stereochemistry and confirms solid-state conformation (as demonstrated for pyrazoline analogs in ) .
  • HPLC-Purity Analysis: Quantifies impurities using reverse-phase columns and UV detection () .

Q. How can preliminary biological activity screening be designed for this compound?

Use target-specific assays based on structural analogs. For example:

  • Enzyme Inhibition: Test carbonic anhydrase or kinase inhibition if sulfonyl/pyrazole motifs are present () .
  • Antimicrobial Activity: Apply broth microdilution assays against Gram-positive/negative bacteria ().
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .

Advanced Research Questions

Q. What computational strategies predict reactivity and stability of this compound in different solvents or biological environments?

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict bond dissociation energies, charge distribution, and solvation effects ().
  • Molecular Dynamics (MD) Simulations: Study interactions with lipid bilayers or proteins (e.g., docking to carbonic anhydrase active sites) .
  • Reaction Path Search Tools: Tools like GRRM or AFIR map transition states to optimize synthetic steps () .

Q. How can contradictory biological activity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Pharmacokinetic Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).
  • Metabolite Identification: Use LC-MS/MS to detect degradation products or active metabolites () .
  • Structural Analog Comparison: Cross-reference with structurally similar compounds (e.g., pyrazoline derivatives in ) to identify substituent-dependent trends .

Q. What methodologies address challenges in scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic pyrazole cyclization steps.
  • Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate quality () .
  • Membrane Separation: Nanofiltration isolates the product from by-products without column chromatography () .

Key Recommendations

  • Prioritize crystallographic validation to resolve stereochemical ambiguities .
  • Combine computational screening with high-throughput experimentation to accelerate reaction optimization .
  • Cross-validate biological activity using orthogonal assays (e.g., enzyme inhibition + cell-based models) .

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